molecular formula C9H7F3O2 B1393077 1-[4-(Difluoromethoxy)-2-fluorophenyl]ethan-1-one CAS No. 1180016-06-1

1-[4-(Difluoromethoxy)-2-fluorophenyl]ethan-1-one

Cat. No. B1393077
CAS RN: 1180016-06-1
M. Wt: 204.15 g/mol
InChI Key: OQOJJZMUJRVTRI-UHFFFAOYSA-N
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Description

“1-[4-(Difluoromethoxy)-2-fluorophenyl]ethan-1-one” is a chemical compound with the molecular formula C9H7F3O2 . It has a molecular weight of 204.15 . The IUPAC name for this compound is 1-[4-(difluoromethoxy)-2-fluorophenyl]ethanone .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H7F3O2/c1-5(13)7-3-2-6(4-8(7)10)14-9(11)12/h2-4,9H,1H3 . This code provides a specific description of the compound’s molecular structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature .

Scientific Research Applications

Fluorination and Chemical Synthesis

  • The use of fluorinated compounds, like 1-[4-(Difluoromethoxy)-2-fluorophenyl]ethan-1-one, is prevalent in chemical synthesis due to the unique properties imparted by fluorine atoms. For instance, a study highlights the synthesis and properties of various phenylsulfur trifluorides, noting their stability and utility as deoxofluorinating agents, which could be relevant for the synthesis of compounds similar to this compound (Umemoto et al., 2010).
  • The importance of fluorinated molecules in synthesizing chiral smectic mesogens and understanding their synthesis has been demonstrated, indicating a potential area of application for compounds like this compound (Kula et al., 2010).

Liquid Crystals and Materials Science

  • Research on liquid crystals, such as the study of dielectric spectroscopy in ferro- and antiferroelectric phases of a liquid crystal with fluorinated molecules, offers insights into the complex dynamics and polymorphism of these materials. This could relate to the properties and applications of this compound in similar contexts (Kolek et al., 2013).

Molecular Structure and Spectroscopy

  • Studies focusing on molecular structures, like the one on 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone, help in understanding the geometric and electronic characteristics of similar fluorinated compounds, which can be pivotal for understanding the behavior and potential applications of this compound in various scientific domains (Abdel‐Aziz et al., 2012).

Photoredox Catalysis

  • The development of new protocols for tri- and difluoromethylation of various skeletons has become a vital subject in the field of synthetic organic chemistry, highlighting the relevance of fluorinated compounds in innovative chemical reactions (Koike & Akita, 2016).

Xerogels and Material Fabrication

  • The nucleophilic substitution of fluorine in aromatic compounds with aminoalkyl trialkoxysilanes, followed by the sol-gel process, has been used for the fabrication of various chromophoric sol-gel materials. This showcases the potential use of fluorinated compounds like this compound in advanced material fabrication (Seifert et al., 2003).

Antimicrobial Studies

  • The synthesis of novel compounds and evaluation of their antimicrobial activity indicates the potential biological and pharmaceutical applications of fluorinated compounds, which could extend to this compound (Nagamani et al., 2018).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-[4-(difluoromethoxy)-2-fluorophenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-5(13)7-3-2-6(4-8(7)10)14-9(11)12/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOJJZMUJRVTRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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